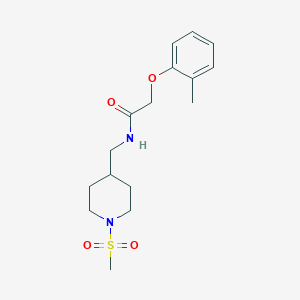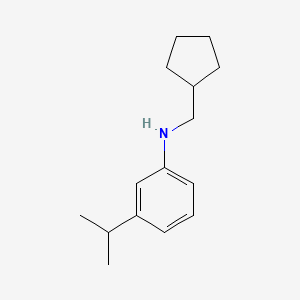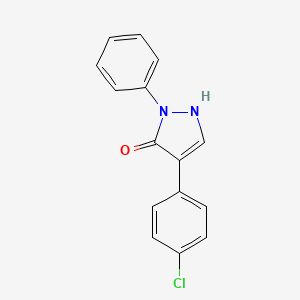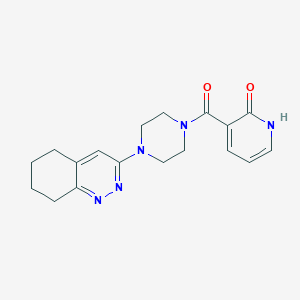
N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Role in Orexin Receptor Mechanisms
Research has shown that certain compounds, including N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, have significant roles in orexin receptor mechanisms. These receptors are involved in modulating feeding, arousal, stress, and drug abuse. In a study, SB-649868, a compound with structural similarities to this compound, demonstrated its ability to selectively reduce binge eating for highly palatable food without affecting standard food pellet intake in rats. This suggests a potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Structural Analysis in Antineoplastic Agents
The molecular structure of compounds related to this compound has been analyzed for potential antineoplastic applications. In a study, the crystal structure of a solvated form of a similar compound was analyzed, suggesting its potential as an antineoplastic agent. The study revealed the compound's molecular conformation and interactions, which are critical in understanding its biological activity (Banerjee et al., 2002).
Photophysicochemical Properties for Photodynamic Therapy
The photophysicochemical properties of compounds structurally similar to this compound have been explored for their potential in photodynamic therapy. Studies have shown that these compounds, when substituted with benzenesulfonamide derivatives, demonstrate promising properties as photosensitizers. Their suitability for photodynamic applications, especially in cancer treatment, is attributed to their fluorescence, singlet oxygen production, and photostability (Öncül et al., 2021), (Pişkin et al., 2020).
Other Potential Applications
- Fluorescent Probes for Biological Detection: Studies have indicated the potential of similar compounds in developing fluorescent probes for detecting biological substances like hydrogen sulfide in mitochondria (Wang et al., 2018).
- Selective Separation of Aqueous Anions: The compound's derivatives have been explored for the selective separation of aqueous sulphate anions, demonstrating their potential in environmental and analytical chemistry (Luo et al., 2017).
Eigenschaften
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-30-18-8-10-19(11-9-18)31(28,29)25-12-2-3-17(25)14-24-21(27)20(26)23-13-15-4-6-16(22)7-5-15/h4-11,17H,2-3,12-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHBXBZFPVARJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate](/img/structure/B2439962.png)
![N-(2-Methoxyethyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2439963.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide](/img/structure/B2439966.png)


![1-(3-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439970.png)
![2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2439971.png)
![[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol](/img/structure/B2439973.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B2439975.png)



![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2439984.png)
